
2-(Piperidin-1-yl)-8-((4-(trifluoromethyl)benzyl)oxy)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Piperidin-1-yl)-8-((4-(trifluoromethyl)benzyl)oxy)quinoline, also known as TF-003, is a small molecule compound that has been extensively studied for its potential therapeutic uses. This compound is a quinoline derivative that has shown promising results in scientific research, particularly in the field of cancer treatment.
科学的研究の応用
Synthesis and Structural Characterization
A significant aspect of the research on 2-(Piperidin-1-yl)-8-((4-(trifluoromethyl)benzyl)oxy)quinoline derivatives involves their synthesis and structural analysis. For example, novel benzimidazo[1,2-a]quinolines substituted with piperidine were synthesized using a microwave-assisted synthesis, showcasing their potential as fluorescent probes for DNA detection due to enhanced fluorescence emission intensity when bound to ct-DNA, suggesting applications in bioanalytical chemistry (Perin et al., 2011). Additionally, the synthesis of fluoroquinolone derivatives incorporating piperidine and their evaluation for antimicrobial activities highlights the chemical versatility and potential pharmaceutical applications of these compounds (Srinivasan et al., 2010).
Antimicrobial and Antitumor Activities
Research has also focused on the biological activities of these compounds. For instance, a study on the synthesis and in vitro evaluation of novel fluoroquinolone derivatives for their antibacterial and antifungal activities revealed that some compounds demonstrated promising antimicrobial properties (Srinivasan et al., 2010). Similarly, 2-(benzimidazol-2-yl)quinoxalines with piperazine, piperidine, and morpholine moieties showed potent antitumor activity against various cancer cell lines, indicating their potential as anticancer agents (Mamedov et al., 2022).
Corrosion Inhibition
Quinoline derivatives, including those with piperidine substituents, have been investigated for their anticorrosive properties. These compounds exhibit good effectiveness against metallic corrosion, forming highly stable chelating complexes with surface metallic atoms, which can be leveraged in industrial applications to prevent corrosion (Verma et al., 2020).
特性
IUPAC Name |
2-piperidin-1-yl-8-[[4-(trifluoromethyl)phenyl]methoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N2O/c23-22(24,25)18-10-7-16(8-11-18)15-28-19-6-4-5-17-9-12-20(26-21(17)19)27-13-2-1-3-14-27/h4-12H,1-3,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNJEJRLJJEWJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(C=CC=C3OCC4=CC=C(C=C4)C(F)(F)F)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-1-yl)-8-((4-(trifluoromethyl)benzyl)oxy)quinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrazole-4-sulfonamide](/img/structure/B2859504.png)

![(E)-4-cyano-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2859507.png)
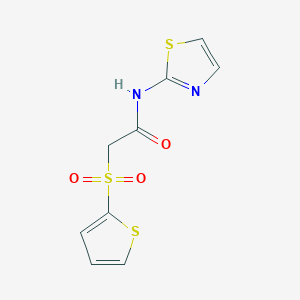
![N-[(2-pyrrol-1-ylphenyl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2859510.png)
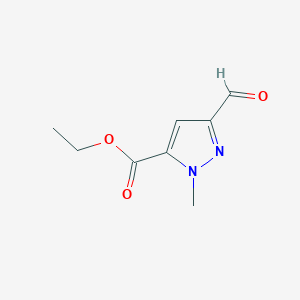
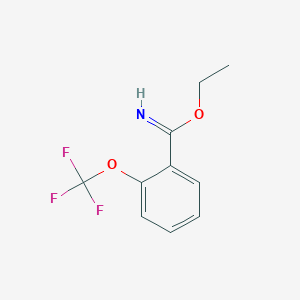
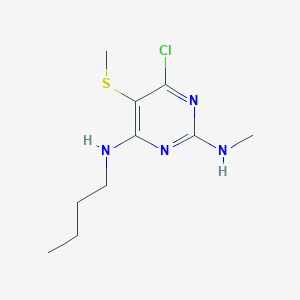
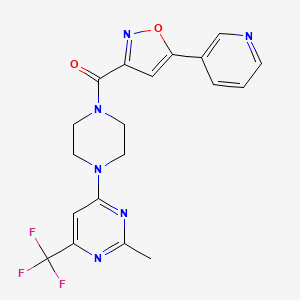
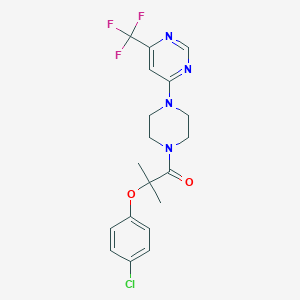
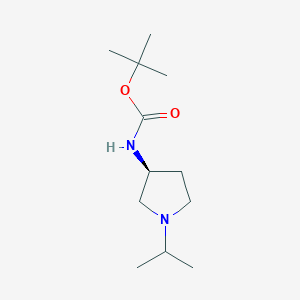
![3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(3-methoxybenzyl)propanamide](/img/structure/B2859522.png)
![6-bromo-N-[2-(cyclohexen-1-yl)ethyl]-8-methoxy-2-oxochromene-3-carboxamide](/img/structure/B2859524.png)
![3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazine](/img/structure/B2859525.png)